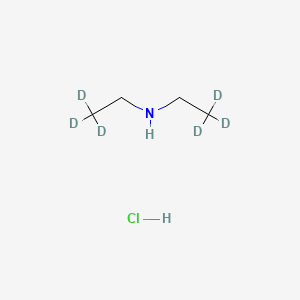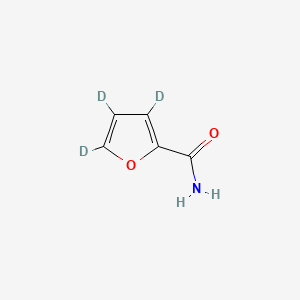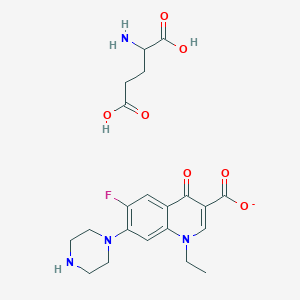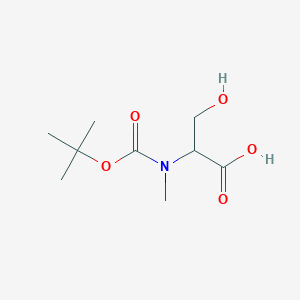![molecular formula C35H47Cl3N4O3Ru B12304346 1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B12304346.png)
1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl ist eine komplexe metallorganische Verbindung. Sie enthält ein Rutheniumzentrum, das mit verschiedenen Liganden koordiniert ist, darunter Imidazolidinyliden- und Benzyliden-Gruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl umfasst typischerweise die folgenden Schritte:
Bildung des Imidazolidinyliden-Liganden: Dieser Schritt beinhaltet die Reaktion von 2,4,6-Trimethylphenylamin mit Formaldehyd und einem sekundären Amin zur Bildung des Imidazolidinyliden-Vorläufers.
Koordination an Ruthenium: Der Imidazolidinyliden-Ligand wird dann unter inerten Bedingungen an eine Ruthenium-Vorstufe, wie z. B. Rutheniumtrichlorid, koordiniert.
Einführung des Benzyliden-Liganden: Der Benzyliden-Ligand wird durch eine Reaktion mit einem geeigneten Benzylhalogenid-Derivat eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten, mit Optimierungen für Ausbeute und Reinheit. Dies könnte kontinuierliche Flussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und den Einsatz von Hochdurchsatzscreening zur Identifizierung der effizientesten Katalysatoren und Lösungsmittel umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Rutheniumzentrum kann zu höheren Oxidationsstufen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, was oft zu Veränderungen in der Koordinationsumgebung des Rutheniumzentrums führt.
Substitution: Liganden, die an das Rutheniumzentrum koordiniert sind, können durch andere Liganden substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Sauerstoff oder andere Peroxide.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid oder Wasserstoffgas.
Substitutionsreagenzien: Verschiedene Halogenide, Phosphine oder andere Nukleophile.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte Oxidation beispielsweise Rutheniumkomplexe mit höherer Oxidationsstufe liefern, während Substitutionsreaktionen neue Ruthenium-Ligand-Komplexe erzeugen könnten.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl hat verschiedene wissenschaftliche Forschungsanwendungen:
Katalyse: Es kann als Katalysator in verschiedenen organischen Umwandlungen eingesetzt werden, darunter Hydrierung, Oxidation und Kreuzkupplungsreaktionen.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologische Studien: Seine potenzielle biologische Aktivität kann für Anwendungen in der medizinischen Chemie erforscht werden, wie z. B. Antikrebs- oder antimikrobielle Wirkstoffe.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über sein Rutheniumzentrum. Die Verbindung kann an verschiedene Substrate koordinieren und so chemische Umwandlungen erleichtern. Die spezifischen Pfade und molekularen Zielstrukturen hängen von der Anwendung ab, wie z. B. Katalyse oder biologische Aktivität.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl involves its interaction with molecular targets through its ruthenium center. The compound can coordinate to various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Grubbs-Katalysatoren: Dies sind Ruthenium-basierte Katalysatoren, die in der Olefinmetathese eingesetzt werden.
N-heterocyclische Carbenkomplexe: Ähnlich dem Imidazolidinyliden-Liganden in der Verbindung werden diese Komplexe in der Katalyse weit verbreitet.
Ruthenium-Benzylidenkomplexe: Diese Verbindungen teilen sich den Benzyliden-Liganden und werden in verschiedenen katalytischen Anwendungen eingesetzt.
Einzigartigkeit
1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl ist aufgrund seiner spezifischen Kombination von Liganden einzigartig, die in seinen Anwendungen eine eindeutige Reaktivität und Selektivität verleihen kann. Das Vorhandensein sowohl von Imidazolidinyliden- als auch von Benzyliden-Liganden sowie von Nitro- und Chloridgruppen bietet eine vielseitige Plattform für verschiedene chemische Umwandlungen.
Eigenschaften
Molekularformel |
C35H47Cl3N4O3Ru |
|---|---|
Molekulargewicht |
779.2 g/mol |
IUPAC-Name |
[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride |
InChI |
InChI=1S/C25H36N3.C10H11NO3.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-7H,1-2H3;3*1H;/q+1;;;;;+2/p-3 |
InChI-Schlüssel |
AXCXDFKCRFVFGN-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)




![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)
![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)

![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)
![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)
